molecular formula C12H13N3OS B4536315 1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

Cat. No. B4536315
M. Wt: 247.32 g/mol
InChI Key: YVDYHAJIRUTIMK-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that include triazole derivatives, which are known for their diverse applications in chemistry and pharmacology. However, our focus will be strictly on the scientific aspects of its synthesis, structure, and properties, excluding any pharmacological uses or drug-related information.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of substituted 1H-1,2,4-triazole with various ketones or aldehydes in the presence of catalysts. A specific example includes the synthesis of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives through the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol and chloroacetyl ferrocene, indicating a method that might be similar to our compound of interest (Liu et al., 2010).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of chemical compounds. For instance, the structure of 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone was elucidated, providing insights into the spatial arrangement of atoms within triazole derivatives and related compounds (Xu et al., 2005).

Chemical Reactions and Properties

The reactivity of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For example, certain derivatives have been shown to display fluorescence upon UV-vis absorption, a property that can be influenced by the groups bonded to the triazole rings (Liu et al., 2010).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-3-4-10(5-9(8)2)11(16)6-17-12-13-7-14-15-12/h3-5,7H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYHAJIRUTIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Reactant of Route 2
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1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Reactant of Route 3
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1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Reactant of Route 4
1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Reactant of Route 5
1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Reactant of Route 6
1-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

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